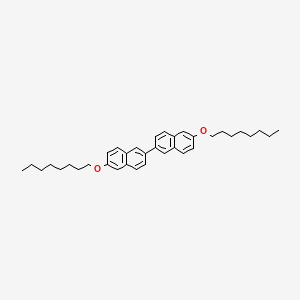

6,6'-Bis(octyloxy)-2,2'-binaphthalene

Description

Properties

CAS No. |

90449-31-3 |

|---|---|

Molecular Formula |

C36H46O2 |

Molecular Weight |

510.7 g/mol |

IUPAC Name |

2-octoxy-6-(6-octoxynaphthalen-2-yl)naphthalene |

InChI |

InChI=1S/C36H46O2/c1-3-5-7-9-11-13-23-37-35-21-19-31-25-29(15-17-33(31)27-35)30-16-18-34-28-36(22-20-32(34)26-30)38-24-14-12-10-8-6-4-2/h15-22,25-28H,3-14,23-24H2,1-2H3 |

InChI Key |

SCPVOBVDUCOZKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Solvent-Dependent Chirality: Electronic dissymmetry factor (EDF) studies reveal that 6,6′-dibromo-BINOL exhibits solvation-dependent spectral shifts, suggesting utility in solvent-sensing applications .

- Thermodynamic Stability : Longer alkoxy chains (octyloxy) reduce aggregation in polymers, critical for maintaining low threshold energies in organic lasers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 6,6'-Bis(octyloxy)-2,2'-binaphthalene and its derivatives?

- Methodology : Start with brominated binaphthalene precursors (e.g., 6,6'-dibromo derivatives) and perform nucleophilic substitution using octanol under inert conditions. Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and melting point analysis (e.g., 133°C for dibromo intermediates) .

Q. How can solvent effects complicate the interpretation of chiroptical spectra (ECD/EDF) for binaphthalene derivatives?

- Methodology : Use electronic dissymmetry factor (EDF) spectra to complement traditional ECD analysis. For example, EDF reveals solvent-polarity-dependent spectral shifts in [1,1'-binaphthalene]-2,2'-diol derivatives that ECD misses. Employ TD-DFT calculations to model solvent interactions, though discrepancies between experimental and theoretical data may persist .

Q. What methods are reliable for confirming enantiomeric purity in chiral binaphthalene ligands?

- Methodology : Utilize chiral HPLC with cellulose-based columns and polarimetric detection. Compare optical rotation values (e.g., [α]D = ±99° for dibromo-methoxymethoxy derivatives) with literature data. Cross-validate using X-ray crystallography for absolute configuration determination .

Q. How are binaphthalene-based ligands optimized for asymmetric catalysis?

- Methodology : Introduce electron-donating groups (e.g., methoxy or octyloxy) to enhance steric bulk and electronic tunability. Test catalytic performance in model reactions (e.g., Heck coupling) using palladium complexes. Compare turnover numbers (TON) and enantioselectivity (ee%) between derivatives like BINAP and Xyl-BINAP .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in natural product isolates resembling binaphthalene derivatives?

- Methodology : Synthesize proposed structures (e.g., binaphtho-ortho-quinones) and compare NMR/ECD data with natural isolates. For example, structural reassignment of a marine metabolite from a binaphthalenetetrol to a tetrabrominated diphenyl ether was achieved via total synthesis and crystallographic validation .

Q. Why do solvation effects dominate dissymmetry factor spectra in certain binaphthalene diols?

- Methodology : Analyze solvent-induced conformational changes using variable-temperature EDF spectroscopy. For 6,6'-dibromo derivatives, polar solvents (e.g., acetonitrile) stabilize charge-transfer states, amplifying EDF peaks at non-absorbing wavelengths. Contrast with non-polar solvents (e.g., hexane) to isolate intrinsic chiral properties .

Q. How can contradictory catalytic activity data be reconciled in studies of binaphthalene-phosphine complexes?

- Methodology : Investigate ligand degradation under reaction conditions (e.g., oxidation of phosphine groups). Use ³¹P NMR to monitor ligand stability. For air-sensitive complexes like H8-BINAP (CAS 139139-86-9), employ Schlenk techniques and compare performance in inert vs. aerobic environments .

Q. What design principles guide the development of binaphthalene derivatives for optoelectronic applications?

- Methodology : Introduce π-extended substituents (e.g., tert-butylphenyl groups) to enhance luminescence. Characterize photophysical properties via UV-Vis and fluorescence spectroscopy. For example, 6,6'-bis(3,5-di-tert-butylphenyl) derivatives exhibit red-shifted emission due to extended conjugation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.